molecular formula C13H23N3O4 B11722943 4-{[(Z)-amino({[(tert-butoxy)carbonyl]imino})methyl]amino}cyclohexane-1-carboxylic acid

4-{[(Z)-amino({[(tert-butoxy)carbonyl]imino})methyl]amino}cyclohexane-1-carboxylic acid

Cat. No.: B11722943
M. Wt: 285.34 g/mol
InChI Key: HHPQFGVOSKPMBU-UHFFFAOYSA-N
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Description

4-{[(Z)-amino({[(tert-butoxy)carbonyl]imino})methyl]amino}cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure It features a cyclohexane ring substituted with an amino group, a carboxylic acid group, and a tert-butoxycarbonyl-protected imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Z)-amino({[(tert-butoxy)carbonyl]imino})methyl]amino}cyclohexane-1-carboxylic acid typically involves multiple steps. One common approach is to start with cyclohexane-1-carboxylic acid, which undergoes a series of reactions to introduce the amino and imino groups. The tert-butoxycarbonyl (BOC) group is often used as a protecting group for the amino functionality to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(Z)-amino({[(tert-butoxy)carbonyl]imino})methyl]amino}cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the imino group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or imino groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium dichromate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-{[(Z)-amino({[(tert-butoxy)carbonyl]imino})methyl]amino}cyclohexane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(Z)-amino({[(tert-butoxy)carbonyl]imino})methyl]amino}cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The BOC-protected imino group can be selectively deprotected under acidic conditions to reveal the active amino group, which can then participate in various biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of the BOC-protected imino group provides a versatile handle for further chemical modifications and functionalization.

Properties

Molecular Formula

C13H23N3O4

Molecular Weight

285.34 g/mol

IUPAC Name

4-[[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H23N3O4/c1-13(2,3)20-12(19)16-11(14)15-9-6-4-8(5-7-9)10(17)18/h8-9H,4-7H2,1-3H3,(H,17,18)(H3,14,15,16,19)

InChI Key

HHPQFGVOSKPMBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC1CCC(CC1)C(=O)O)N

Origin of Product

United States

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